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Introduction

Capmatinib, an orally bioavailable and potent inhibitor of the c-Met receptor tyrosine kinase,
has emerged as a significant therapeutic agent in the management of non-small cell lung
cancer (NSCLC) harboring MET exon 14 skipping mutations. This technical guide provides an
in-depth overview of the chemical structure, physicochemical and pharmacological properties,
and the mechanism of action of its hydrochloride salt. Detailed experimental methodologies
and a summary of key quantitative data are presented to support further research and
development efforts in the field of oncology.

Chemical Structure and Physicochemical Properties

Capmatinib Hydrochloride is the dihydrochloride monohydrate salt of Capmatinib.[1][2] Its
chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-yImethyl)imidazo[1,2-b][1][2][3]triazin-2-
yllbenzamide dihydrochloride monohydrate.[2]

Chemical Structure:

l».Chemical Structure of Capmatinib Hydrochloride

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8819731?utm_src=pdf-interest
https://www.benchchem.com/product/b8819731?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31821576/
https://impactfactor.org/PDF/IJPQA/14/IJPQA,Vol14,Issue4,Article22.pdf
https://pubmed.ncbi.nlm.nih.gov/31821576/
https://impactfactor.org/PDF/IJPQA/14/IJPQA,Vol14,Issue4,Article22.pdf
https://pubmed.ncbi.nlm.nih.gov/32186402/
https://impactfactor.org/PDF/IJPQA/14/IJPQA,Vol14,Issue4,Article22.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: Chemical and Physicochemical Properties of Capmatinib Hydrochloride

Property Value Reference(s)
Chemical Formula C23H21CI2FN6O2 [11[3]
] 503.36 g/mol (dihydrochloride
Molecular Weight [11[3]
monohydrate)

1865733-40-9 (dihydrochloride
CAS Number [4]
monohydrate)

Appearance Yellow powder [1][3]

pKal: 0.9 (calculated), pKa2:
pKa : [11[3]
4.5 (experimentally)

Slightly soluble in acidic
agueous solutions (pH 1 and
Solubility 2), with decreasing solubility [11[31[5]
towards neutral conditions.
Soluble in DMSO.

Log of Distribution Coefficient

(n-octanol/acetate buffer pH 1.2 [1][3]
4.0)
Melting Point >250°C (decomposes) [6]

Pharmacological Properties

Capmatinib is a highly potent and selective, ATP-competitive inhibitor of the c-Met kinase.[6] Its
inhibitory activity has been characterized in various preclinical models.

Table 2: In Vitro Inhibitory Activity of Capmatinib
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Parameter Value Cell Line/System Reference(s)
c-Met Kinase Activity ) )

0.13 nM Biochemical Assay [71[8]
(ICs0)
c-Met Phosphorylation

~1 nM Cellular Assays [7119]
(ICs0)
Cell ]

o ) ) SNU-5 (gastric
Viability/Proliferation 1.2nM [7]
cancer)

(ICs0)
Cell Migration (ICso) ~2 nM H441 (lung cancer) [7]

Pharmacokinetic Properties

Clinical and preclinical studies have elucidated the pharmacokinetic profile of Capmatinib

Hydrochloride in humans and animal models.

Table 3: Human Pharmacokinetic Parameters of Capmatinib

Parameter Value Condition Reference(s)
Time to Peak Plasma )
) 1-2 hours Single oral dose [10]
Concentration (Tmax)
) o Single 400 mg oral
Oral Bioavailability >70% [4]
dose
Plasma Protein
o ~96% In humans [3]
Binding
) Primarily by CYP3A4
Metabolism ) In humans [11]
and aldehyde oxidase
Elimination Half-life
6.5 hours In humans [11]

(ta/2)

78% in feces (42% as

Single oral dose in

Excretion unchanged drug), [3]
humans
22% in urine
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Mechanism of Action and Signaling Pathways

Capmatinib exerts its anti-tumor activity by inhibiting the hepatocyte growth factor (HGF)/c-Met
signaling pathway. Aberrant activation of this pathway, through mechanisms such as MET
amplification or MET exon 14 skipping mutations, is a key driver in various cancers.[12]
Inhibition of c-Met by Capmatinib blocks downstream signaling cascades, including the
RAS/MAPK, PISK/AKT, and STAT3 pathways, thereby inhibiting cancer cell proliferation,
survival, migration, and invasion.[9][13]
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Caption: c-Met Signaling Pathway Inhibition by Capmatinib.

Experimental Protocols
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Determination of c-Met Kinase Inhibitory Activity (ICso)

A common method to determine the half-maximal inhibitory concentration (ICso) of Capmatinib
against c-Met is through a biochemical kinase assay.

Workflow for ICso Determination:

Initiate reaction with
[y-2P]-ATP. }—b’ Incubate at 30°C

Add serially diluted Add recombinant
Capmatinib Hydrochloride c-Met enzyme

Click to download full resolution via product page
Caption: Experimental Workflow for c-Met Kinase ICso Determination.

Key Methodological Considerations:

Enzyme Source: Recombinant human c-Met kinase domain.
o Substrate: A generic tyrosine kinase substrate such as poly(Glu,Tyr) is often used.

o Detection Method: Radiometric assays using [y-33P]-ATP are a sensitive method.
Alternatively, fluorescence- or luminescence-based assays (e.g., ADP-Glo™) can be
employed.

o Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is
calculated using non-linear regression analysis of the dose-response curve.[8]

Quantification of Capmatinib in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the
quantitative analysis of Capmatinib in biological matrices.

Workflow for LC-MS/MS Quantification:
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Caption: Workflow for Capmatinib Quantification in Plasma by LC-MS/MS.

Typical LC-MS/MS Parameters:
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o Sample Preparation: Protein precipitation is a common and straightforward method for
plasma sample cleanup.[3]

o Chromatography: Reversed-phase chromatography using a C18 column is typically
employed for separation.[3]

e Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode provides high selectivity and sensitivity.[3]

o MRM Transitions: For Capmatinib, a common transition is m/z 413.15 - 128.05. An
isotopically labeled internal standard (e.g., [**CDs]Capmatinib) is used for accurate
guantification.[4]

Conclusion

Capmatinib Hydrochloride is a potent and selective c-Met inhibitor with a well-characterized
chemical structure and favorable pharmacological and pharmacokinetic properties. The
information and methodologies presented in this guide are intended to serve as a valuable
resource for researchers and professionals in the field of drug development, facilitating further
investigation into the therapeutic potential of Capmatinib and other c-Met targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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